molecular formula C13H15N5O4S B12015247 Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate CAS No. 6629-93-2

Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate

Cat. No.: B12015247
CAS No.: 6629-93-2
M. Wt: 337.36 g/mol
InChI Key: WJWORSUVEYTHDB-UHFFFAOYSA-N
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Description

Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate is a complex organic compound with the molecular formula C13H15N5O4S. This compound is notable for its unique structure, which includes a purine ring system substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the cyanomethyl and ethyl acetate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is crucial in optimizing the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the cyanomethyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The purine ring system can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The cyanomethyl and ethyl acetate groups can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate can be compared with other purine derivatives such as:

These compounds share similar core structures but differ in the position and nature of substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

6629-93-2

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36 g/mol

IUPAC Name

ethyl 2-[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate

InChI

InChI=1S/C13H15N5O4S/c1-4-22-8(19)7-23-12-15-10-9(18(12)6-5-14)11(20)17(3)13(21)16(10)2/h4,6-7H2,1-3H3

InChI Key

WJWORSUVEYTHDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC#N)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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